Ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Overview
Description
Ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H8BrFN2O2 and a molecular weight of 287.09 . It is also known as Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-bromo-4-fluoro-, ethyl ester .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: O=C(C1=C2C(F)=C(Br)C=CN2N=C1)OCC . This notation provides a way to represent the structure using ASCII strings.Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound is instrumental in the synthesis of fluoroalkylated dihydroazolo[1,5-a]pyrimidines through cyclisation processes. These dihydroazolo[1,5-a]pyrimidines exhibit ring-chain isomerisation, which is influenced by the solvent and the length of the fluoroalkyl substituent, leading to the formation of new ethyl 3-polyfluoroalkyl-3-oxo-2-[(azol-3-yl)aminomethylidene]propionates via heterocycle opening at the C-N bond. This is a crucial step for further chemical transformations and has potential applications in developing new materials or pharmaceuticals (Goryaeva et al., 2009).
Another application involves the synthesis of 3-fluoropyrazolo[1,5-a]pyridines by fluorination of methyl pyrazolo[1,5-a]pyridine-3-carboxylates. This reaction highlights the compound's utility in introducing fluorine atoms into heterocyclic frameworks, a crucial modification that can significantly affect the biological activity and physical properties of the resulting compounds (Alieva & Vorob’ev, 2020).
Chemical Behavior and Transformations
The chemical behavior of related pyrazolo[1,5-a]pyridine derivatives has been studied, showing various reactions that lead to the synthesis of novel compounds with potential biological or material applications. For instance, the transformation of ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate illustrates the compound's versatility in forming dihydrotetrazolopyrimidine derivatives. These derivatives could have applications ranging from pharmacological agents to materials science, depending on their structural and physical properties (Suwito et al., 2018).
Properties
IUPAC Name |
ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)6-5-13-14-4-3-7(11)8(12)9(6)14/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBFATRJZLIYIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(C=CN2N=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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